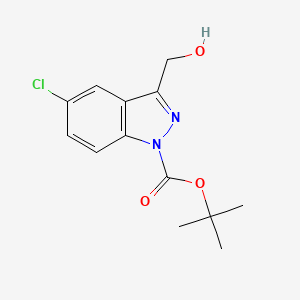

tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC15905388

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClN2O3 |

|---|---|

| Molecular Weight | 282.72 g/mol |

| IUPAC Name | tert-butyl 5-chloro-3-(hydroxymethyl)indazole-1-carboxylate |

| Standard InChI | InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(7-17)15-16/h4-6,17H,7H2,1-3H3 |

| Standard InChI Key | RQDXZYQAJBJLAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CO |

Introduction

tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. It is characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxymethyl group attached to the indazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications.

Synthesis Methods

The synthesis of tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate can be achieved through several methods, which allow for efficient production while minimizing by-products. These methods typically involve the manipulation of the indazole core and the introduction of the tert-butyl, chloro, and hydroxymethyl groups at specific positions.

Biological Activities and Potential Applications

Compounds similar to tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indazole core is often associated with significant pharmacological effects, making this compound a candidate for further biological evaluation.

Comparison with Related Compounds

Several compounds share structural features with tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate. A comparison of these compounds highlights the unique aspects of each and illustrates how small changes in structure can lead to significant differences in properties and activities.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate | Contains bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |

| tert-Butyl 5-hydroxy-3-nitro-1H-indazole-1-carboxylate | Contains a nitro group | Different biological activity profile due to nitro group |

| tert-Butyl 3-chloro-4-hydroxy-1H-indazole-1-carboxylate | Hydroxyl group at a different position | May exhibit varied solubility and reactivity |

Research Findings and Future Directions

Interaction studies involving tert-Butyl 5-chloro-3-(hydroxymethyl)-1H-indazole-1-carboxylate could focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential. Further research is needed to fully explore its biological activities and potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume